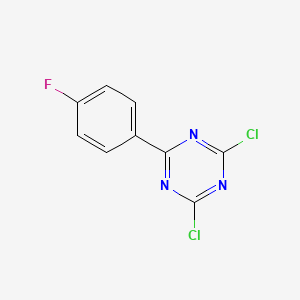

2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine

Description

2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine is a halogenated triazine derivative featuring a fluorine-substituted aromatic ring at the 6-position of the triazine core. This compound is synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 4-fluoroaniline under controlled conditions . The fluorine atom on the phenyl ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C9H4Cl2FN3 |

|---|---|

Molecular Weight |

244.05 g/mol |

IUPAC Name |

2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine |

InChI |

InChI=1S/C9H4Cl2FN3/c10-8-13-7(14-9(11)15-8)5-1-3-6(12)4-2-5/h1-4H |

InChI Key |

CGWBULBOFGXXBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Catalytic Methodology

The Suzuki-Miyaura coupling has been adapted for introducing the 4-fluorophenyl group to cyanuric chloride. A magnetic silica-supported palladium complex (e.g., Fe-Co-Pd/SiO₂) enables efficient coupling between cyanuric chloride and 4-fluorophenylboronic acid under mild conditions (60–80°C) in tetrahydrofuran (THF) or dimethylformamide (DMF). Key advantages include:

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst loading | 0.5–1.5 mol% Pd |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | THF/Water (3:1) |

| Temperature | 60–80°C |

| Time | 6–12 h |

Limitations

-

Requires anhydrous conditions to prevent hydrolysis of cyanuric chloride.

-

Boronic acids are cost-prohibitive for large-scale synthesis.

Grignard Reagent Alkylation

Direct Coupling with 4-Fluorophenylmagnesium Bromide

This classical method involves reacting cyanuric chloride with 4-fluorophenylmagnesium bromide in anhydrous THF at 0–5°C. The reaction proceeds via a two-step mechanism:

Optimization Insights:

Industrial Scalability

-

Cost-effective : Grignard reagents are cheaper than boronic acids.

Nucleophilic Aromatic Substitution

Amine-Mediated Displacement

4-Fluorobenzylamine reacts with 2,4,6-trichloro-1,3,5-triazine in dichloromethane at −10°C. The reaction is highly selective for the 6-position due to electronic effects:

Key Data:

| Parameter | Value |

|---|---|

| Temperature | −10°C to 25°C |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Yield | 75–82% |

Phenoxide Substitution

4-Fluorophenol displaces chlorine atoms in cyanuric chloride under alkaline conditions (NaOH, H₂O/acetone). This method is less common due to competing hydrolysis but offers 60–68% yield.

Ullmann-Type Coupling

Copper-Catalyzed Arylation

Aryl halides (e.g., 1-bromo-4-fluorobenzene) couple with cyanuric chloride using CuI/L-proline in DMSO at 90°C. This method is advantageous for electron-deficient aryl halides.

Performance Metrics:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| CuI/L-proline | 65 | 95 |

| CuO nanoparticles | 58 | 92 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Suzuki-Miyaura | 87–95 | 98–99 | Moderate | 120–150 |

| Grignard Alkylation | 70–85 | 97–98 | High | 80–100 |

| Nucleophilic Substitution | 60–82 | 95–97 | Low | 90–110 |

| Ullmann Coupling | 58–65 | 92–95 | Moderate | 130–160 |

Emerging Techniques and Green Chemistry

Solvent-Free Mechanochemical Synthesis

Ball-milling cyanuric chloride with 4-fluorophenylboronic acid and Pd/C achieves 78% yield in 2 h, reducing solvent waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) under reflux conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield an aminotriazine derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine is a triazine derivative with potential applications in cell biology and chemistry, including analytical testing . The compound has a molecular formula of C9H5Cl2FN4 and a molecular weight of 259.07 g/mol . Some of its synonyms include 4,6-dichloro-n-4-fluorophenyl-1,3,5-triazin-2-amine and 2,6-dichloro-n-4-fluorophenyl-1,3,5-triazin-2-amine .

Some properties of 2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine include:

- Boiling Point The boiling point is predicted to be 420.1±47.0 °C .

- Density The density is predicted to be 1.501±0.06 g/cm3 .

While specific applications of 2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine are not detailed in the provided search results, similar compounds have demonstrated a range of applications:

- Antimicrobial Activity Certain 2-fluorophenyl-4,6-disubstituted triazines have shown activity against gram-positive bacteria and fungi.

- Nucleophile Scavengers Fluorous versions of dichlorotriazines have been developed as nucleophile scavengers in solution-phase synthesis, simplifying purification processes.

- Amide Coupling Agents Fluorous 2,4-Dichloro-1,3,5-triazines have been used as amide coupling agents in the synthesis of complex organic molecules.

- Kinase Inhibitors Triazine derivatives have been shown to act as kinase inhibitors, with potential antiangiogenic activity.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating receptor activity or disrupting protein-protein interactions.

Comparison with Similar Compounds

Key Observations :

- The 4-fluorophenyl derivative achieves a high yield (90%) due to the reactivity of 4-fluoroaniline with cyanuric chloride .

- Methoxyphenyl-substituted triazines require optimized synthesis to bypass unstable intermediates, highlighting substituent-dependent challenges .

- Bulky substituents (e.g., piperidine) reduce yields slightly, likely due to steric hindrance .

Structural and Electronic Properties

Table 2: Physical and Spectral Properties

Key Observations :

Key Observations :

- Methoxyphenyl triazines are precursors to bis(resorcinyl)triazine UV absorbers, indicating fluorophenyl variants may have niche optical applications .

- Fluorine-containing triazines (e.g., 5-HT7 ligands) demonstrate high receptor affinity, underscoring fluorine’s role in medicinal chemistry .

Reactivity and Functionalization Potential

- Chlorine Reactivity : The two chlorines at positions 2 and 4 allow sequential substitution, enabling modular synthesis of trisubstituted triazines. For example, 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine can undergo further reactions with amines or alcohols to generate diverse derivatives .

- Substituent Stability: Fluorophenyl groups exhibit greater hydrolytic stability compared to methoxy or amino substituents, making them suitable for harsh reaction conditions .

Biological Activity

2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine is a compound of significant interest due to its diverse biological activities. This article reviews its properties, mechanisms of action, and various biological evaluations based on recent studies.

- Molecular Formula : CHClF\N

- Molecular Weight : 233.06 g/mol

- Boiling Point : Approximately 420.1 °C (predicted) .

- Density : 1.501 g/cm³ (predicted) .

Biological Activity Overview

The biological activity of 2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine has been evaluated in various contexts, including its antifungal and antitumor properties. The following sections summarize key findings from research studies.

Antifungal Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit antifungal properties against various pathogens. For example:

- In vitro Studies : The compound showed effective inhibition against Candida albicans with a minimum effective concentration (MEC) of 0.31 μg/mL .

- In vivo Studies : In murine models, administration at doses of 50 mg/kg resulted in a significant reduction in fungal load, showcasing its potential as an antifungal agent .

Antiparasitic Activity

Research indicates that triazine derivatives can also exhibit antiparasitic effects:

- Activity Against Trypanosoma cruzi : The compound demonstrated high in vitro activity with a minimum inhibitory concentration (MIC) of 0.033 μg/mL and a selectivity index (SI) of 3807.7 .

- Effect on T. brucei Rhodesiense : It showed lower activity with an MIC of 2.887 μg/mL but still maintained therapeutic potential .

Cytotoxicity and Hepatotoxicity

The cytotoxic effects were evaluated using human liver cell lines:

- Cytotoxicity Assessment : Compounds exhibited moderate cytotoxicity at concentrations above 50 µM; however, they showed proliferative activity at lower concentrations (<10 µM), indicating a potential therapeutic window .

- Hepatotoxicity : The hepatotoxic potential was assessed through IC values against various cytochrome P450 isoenzymes, revealing moderate toxicity only at higher concentrations .

The mechanisms underlying the biological activities of 2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine involve interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound has shown inhibition against CYP3A4 isoenzyme, which is crucial for drug metabolism .

- Receptor Interaction : It interacts with serotonin receptors (5-HT receptors), influencing neurochemical pathways relevant to both antifungal and antitumor activities .

Case Studies

Several case studies illustrate the compound's efficacy:

- Antifungal Efficacy in Mice : A study demonstrated that treatment with the compound led to a significant increase in survival rates in mice infected with C. albicans compared to untreated controls .

- Antiparasitic Treatment : In another study involving T. cruzi, the compound reduced parasitic load significantly when administered at effective doses over ten days .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 233.06 g/mol |

| Boiling Point | ~420.1 °C |

| Density | 1.501 g/cm³ |

| MEC against C. albicans | 0.31 μg/mL |

| MIC against T. cruzi | 0.033 μg/mL |

| Cytotoxicity IC | >50 µM |

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic aromatic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with substituted aryl groups. For example:

- Stepwise substitution : React cyanuric chloride with 4-fluorophenol under basic conditions (e.g., NaOH) at 0°C to room temperature, using phase-transfer catalysts like tetrabutylammonium hydrogensulfate to enhance reactivity. A second substitution can introduce additional functional groups .

- Yield optimization : Lower temperatures (0–5°C) minimize side reactions, while extended reaction times (24–48 hours) improve substitution completeness. Purity is often verified via UPLC (70–99% reported) .

Q. What analytical techniques are critical for characterizing 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine and its derivatives?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and electronic environments (e.g., δ 4.17 ppm for methoxy groups in related analogs) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., [M + 2] and [M + 4] peaks due to chlorine isotopes) .

- Infrared Spectroscopy (IR) : Bands at 1528 cm (C=N stretching) and 815 cm (C-Cl vibrations) confirm triazine core integrity .

Q. What biological activities are associated with 2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine derivatives?

- Anticancer activity : Derivatives inhibit tyrosine kinases (e.g., VEGFR-2 and FGFR-1) by competing with ATP binding, as shown in human lung carcinoma xenograft models .

- Antimicrobial properties : Triazine analogs exhibit selective activity against gram-positive bacteria (e.g., Streptococcus mutans) via membrane disruption or enzyme inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of kinase inhibitors based on this triazine scaffold?

- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) at the 2- and 4-positions enhance electrophilicity, improving kinase binding. The 4-fluorophenyl group at position 6 modulates steric interactions with hydrophobic kinase pockets .

- Methodology : Combine computational docking (e.g., AutoDock Vina) with in vitro kinase assays to validate binding modes. For example, fluorophenyl derivatives show nanomolar IC values against VEGFR-2 in biochemical assays .

Q. What strategies improve the pharmacokinetic properties of triazine-based therapeutics?

- Solubility enhancement : Introduce hydrophilic substituents (e.g., sulfonamides) or formulate as nanoparticles (e.g., PEGylated carriers) to increase aqueous dispersibility .

- Metabolic stability : Replace labile chlorine atoms with stable groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation. In vivo studies in rodents show extended half-lives for fluorinated analogs .

Q. How can this triazine derivative be utilized in functional material design?

- Fluorescent polymers : Co-polymerize with hydroxyl-containing monomers (e.g., 6-(4-hydroxyphenyl)pyridazin-3(2H)-one) via precipitation polymerization. The resulting cross-linked nanoparticles exhibit blue fluorescence (λ ~450 nm) and biocompatibility for live-cell imaging .

- UV absorbers : Functionalize with resorcinol derivatives to create bis(resorcinyl)triazines, which absorb UVB/UVA radiation (λ 290–340 nm) for sunscreen or polymer stabilization applications .

Q. How should researchers address contradictions in reported biological efficacy data?

- Case example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin) for cross-study comparisons .

- Data normalization : Report MIC/MBC values relative to cell density (CFU/mL) and solvent controls (e.g., DMSO ≤1% v/v) to minimize artifacts .

Q. What methodologies enable the incorporation of this triazine into cross-linked polymer networks?

- Step-growth polymerization : React with diols or diamines under anhydrous conditions (e.g., DMF, 120°C) to form thermosetting resins. Monitor cross-linking density via gel fraction analysis or dynamic mechanical thermal analysis (DMTA) .

- Post-polymerization modification : Click chemistry (e.g., CuAAC) can introduce functional side chains (e.g., fluorescent tags) without disrupting the triazine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.